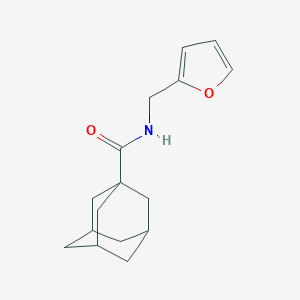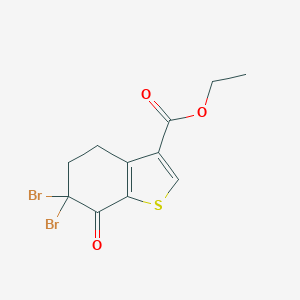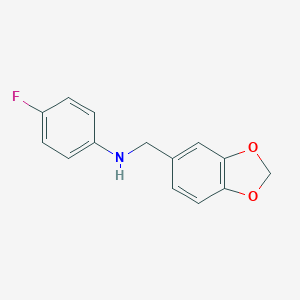
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is an organic compound that features a benzodioxole moiety and a fluorinated aniline group
Mechanism of Action
Target of Action
The primary target of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.
Mode of Action
This interaction could potentially alter the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule .
Biochemical Pathways
The compound’s interaction with Nitric oxide synthase, inducible, affects the nitric oxide synthesis pathway. Nitric oxide is a critical player in several biochemical pathways, including vasodilation, immune response modulation, and neurotransmission. Any alteration in its production can have significant downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Nitric oxide synthase, inducible. By modulating the activity of this enzyme, the compound can influence the production of nitric oxide and, consequently, affect the various physiological processes that this molecule is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with a benzodioxole derivative. One common method is the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction is typically conducted in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the aniline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Uniqueness
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is unique due to the presence of both a benzodioxole moiety and a fluorinated aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLOFZRCJRQALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)
![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)
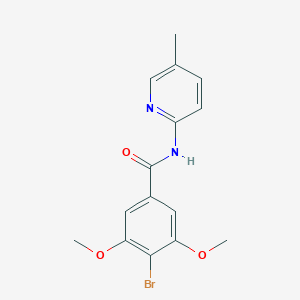

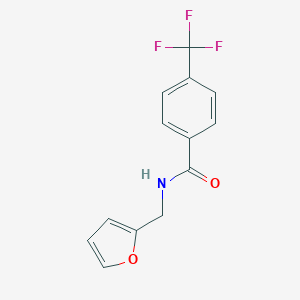
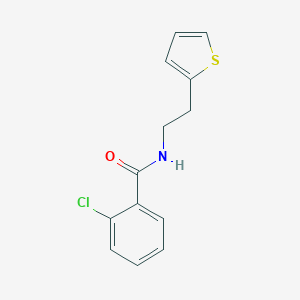
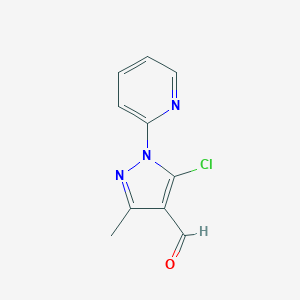
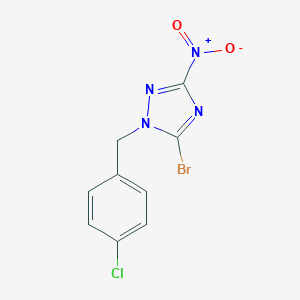
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B358701.png)
